5-bromo-3-cyclobutoxypyrazin-2-amine
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Overview
Description
5-Bromo-3-cyclobutoxypyrazin-2-amine is a heterocyclic compound that features a pyrazine ring substituted with a bromine atom and a cyclobutoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3-cyclobutoxypyrazin-2-amine typically involves the following steps:
Formation of the pyrazine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the bromine atom: Bromination of the pyrazine ring is carried out using brominating agents such as N-bromosuccinimide (NBS) or bromine in the presence of a catalyst.
Attachment of the cyclobutoxy group: This step involves the reaction of the brominated pyrazine with cyclobutanol in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-cyclobutoxypyrazin-2-amine can undergo various chemical reactions, including:
Substitution reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and reduction reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and amines.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido, cyano, or amino derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-Bromo-3-cyclobutoxypyrazin-2-amine has several scientific research applications:
Medicinal chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials science: The compound can be incorporated into polymers and other materials to modify their properties.
Biological studies: It can serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.
Chemical synthesis: The compound is valuable in organic synthesis for the construction of more complex molecules.
Mechanism of Action
The mechanism of action of 5-bromo-3-cyclobutoxypyrazin-2-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved can vary, but typically include inhibition or activation of specific proteins or signaling cascades.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methylpyridin-3-amine: This compound shares the bromopyrazine core but has a methyl group instead of a cyclobutoxy group.
5-Bromopyridine-3-boronic acid:
Pyrrolopyrazine derivatives: These compounds contain a pyrazine ring fused with a pyrrole ring and exhibit diverse biological activities.
Uniqueness
5-Bromo-3-cyclobutoxypyrazin-2-amine is unique due to the presence of the cyclobutoxy group, which can impart distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
947249-25-4 |
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Molecular Formula |
C8H10BrN3O |
Molecular Weight |
244.09 g/mol |
IUPAC Name |
5-bromo-3-cyclobutyloxypyrazin-2-amine |
InChI |
InChI=1S/C8H10BrN3O/c9-6-4-11-7(10)8(12-6)13-5-2-1-3-5/h4-5H,1-3H2,(H2,10,11) |
InChI Key |
QWKBWXKNKGGKTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)OC2=NC(=CN=C2N)Br |
Purity |
95 |
Origin of Product |
United States |
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